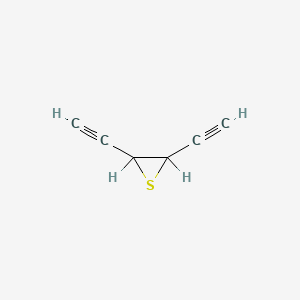![molecular formula C24H30O3 B14661312 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate CAS No. 51572-60-2](/img/structure/B14661312.png)
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a pentyloxy-substituted phenyl group through a prop-2-enoate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-butylphenol with 3-[4-(pentyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate depends on its interaction with molecular targets. In biochemical systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. The phenyl rings may interact with aromatic receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Butylphenyl 3-[4-(methoxy)phenyl]prop-2-enoate
- 4-Butylphenyl 3-[4-(ethoxy)phenyl]prop-2-enoate
- 4-Butylphenyl 3-[4-(propoxy)phenyl]prop-2-enoate
Uniqueness
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts specific physicochemical properties such as solubility, reactivity, and interaction with biological targets. The length and structure of the alkoxy group can significantly influence the compound’s behavior in various applications, making it distinct from its analogs with shorter or different alkoxy groups.
Propiedades
Número CAS |
51572-60-2 |
|---|---|
Fórmula molecular |
C24H30O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(4-butylphenyl) 3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H30O3/c1-3-5-7-19-26-22-14-9-21(10-15-22)13-18-24(25)27-23-16-11-20(12-17-23)8-6-4-2/h9-18H,3-8,19H2,1-2H3 |
Clave InChI |
YAXHKAIMVGUEMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



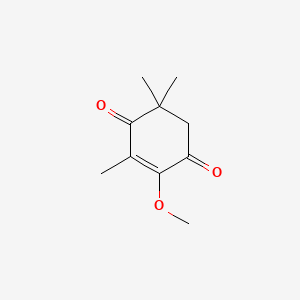

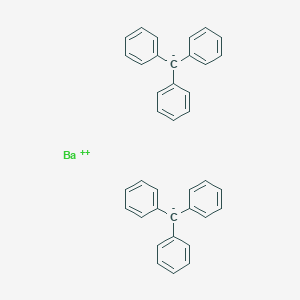




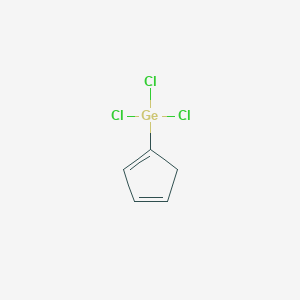
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
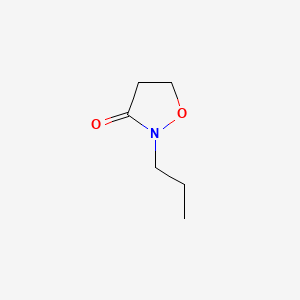

![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
